![molecular formula C22H19N3O3S B2555322 3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898455-55-5](/img/structure/B2555322.png)

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

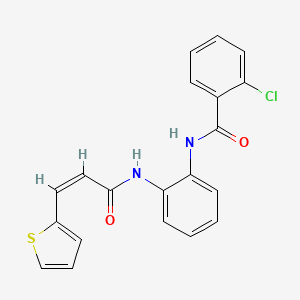

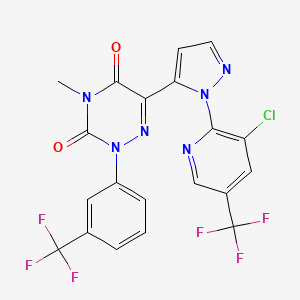

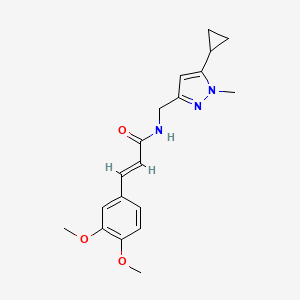

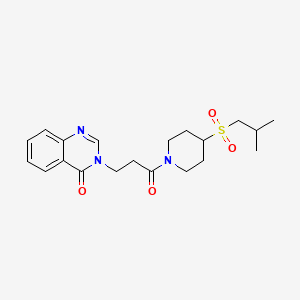

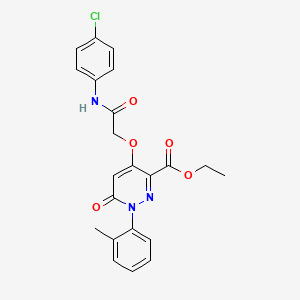

“3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a chemical compound. It’s a derivative of quinazolinone, a group of nitrogen-containing heterocyclic compounds that are prominent medicinal and pharmaceutical scaffolds . They show a wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves green chemistry methods . For instance, a related compound was synthesized mechanochemically using a choline chloride-based deep eutectic solvent as a catalyst . The synthesis took 20 minutes, and the new compound was characterized using different spectral methods .Molecular Structure Analysis

The molecular structure of “3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” can be elucidated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis

Quinazolinones have been found to undergo various chemical reactions. Mechanochemical reactions can be performed solvent-free and at low temperatures due to the combination of mechanical and chemical phenomena . Reaction times are usually reduced, while the post-synthetic procedures are minimal, making the overall process faster and cleaner .Wissenschaftliche Forschungsanwendungen

Mitochondrial Dysfunction and Neurodegeneration

Research on complex I inhibitors, similar in structure or function to the specified compound, shows significant implications for understanding neurodegenerative diseases like Parkinson's disease. Studies have highlighted the role of these inhibitors in inducing neuro-degeneration through mitochondrial dysfunction, offering a pathway to explore therapeutic interventions and understand disease mechanisms (Kotake & Ohta, 2003).

Gastroprotective Properties

Compounds with structural similarities to the specified molecule have been investigated for their gastroprotective properties, demonstrating potential as therapeutic agents against ulcer diseases. These properties stem from their ability to enhance mucosal responses and improve the physicochemical characteristics of the mucus gel, thus protecting gastric mucosa (Slomiany et al., 1997).

Scintillation Properties

In the realm of material sciences, studies on polymethyl methacrylate-based plastic scintillators, incorporating various luminescent dyes, present an avenue for enhancing the efficiency and stability of these materials for applications in radiation detection and optical devices (Salimgareeva & Kolesov, 2005).

Antimicrobial and Plant Defence Metabolites

Research on benzoxazinoids, which share structural motifs with the specified compound, highlights their role in plant defense against biological threats and their potential as antimicrobial scaffolds. This points to possibilities for developing new antimicrobial agents based on these natural compounds (De Bruijn et al., 2018).

Environmental Remediation

The degradation of environmental pollutants using advanced oxidation processes (AOPs) is another area of interest. Studies focusing on the degradation pathways, by-products, and biotoxicity of pollutants provide insights into improving AOPs for environmental remediation efforts (Qutob et al., 2022).

Redox Mediators in Organic Pollutant Treatment

The application of redox mediators to enhance the efficiency of oxidoreductive enzymes in treating organic pollutants presents innovative strategies for wastewater treatment. This research underscores the importance of catalytic approaches in addressing the recalcitrant nature of certain pollutants (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-15-6-5-7-19(14-15)29(27,28)24-17-10-12-18(13-11-17)25-16(2)23-21-9-4-3-8-20(21)22(25)26/h3-14,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYLRKSILRDNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)

![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)

![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)

![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)

![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)